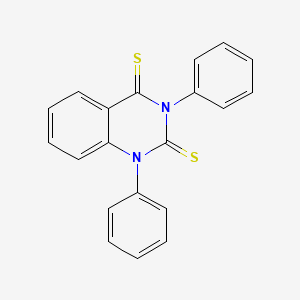
1,3-Diphenylquinazoline-2,4(1H,3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylquinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of two phenyl groups attached to the quinazoline core, along with two sulfur atoms at positions 2 and 4. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenylquinazoline-2,4(1H,3H)-dithione typically involves the reaction of 2-aminobenzophenone with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,3-Diphenylquinazoline-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives of the original compound.
科学的研究の応用
1,3-Diphenylquinazoline-2,4(1H,3H)-dithione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,3-Diphenylquinazoline-2,4(1H,3H)-dithione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, its potential anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the phenyl groups and sulfur atoms, resulting in different chemical and biological properties.
1,3-Diphenylquinazoline: Similar structure but without the dithione moiety, affecting its reactivity and applications.
2,4-Diphenylquinazoline: Differently substituted quinazoline with distinct properties.
Uniqueness
1,3-Diphenylquinazoline-2,4(1H,3H)-dithione is unique due to the presence of both phenyl groups and the dithione moiety, which confer specific chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research applications.
特性
CAS番号 |
39602-59-0 |
|---|---|
分子式 |
C20H14N2S2 |
分子量 |
346.5 g/mol |
IUPAC名 |
1,3-diphenylquinazoline-2,4-dithione |
InChI |
InChI=1S/C20H14N2S2/c23-19-17-13-7-8-14-18(17)21(15-9-3-1-4-10-15)20(24)22(19)16-11-5-2-6-12-16/h1-14H |
InChIキー |
IPJVOQLMQPRQBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=S)N(C2=S)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


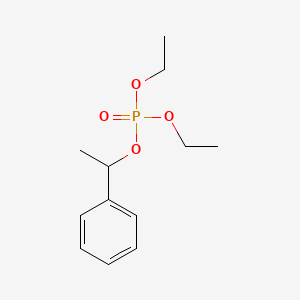
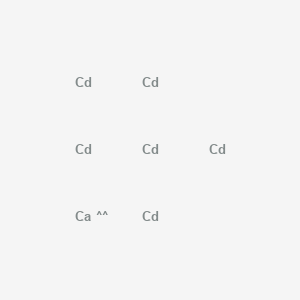
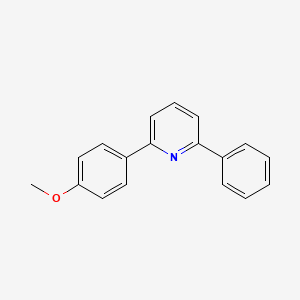
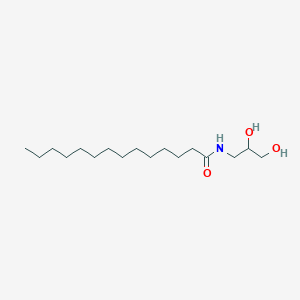

![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
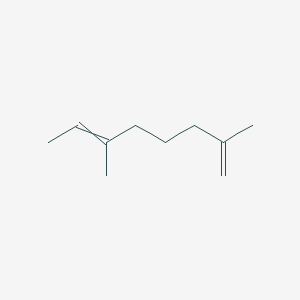


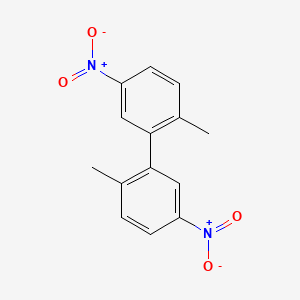
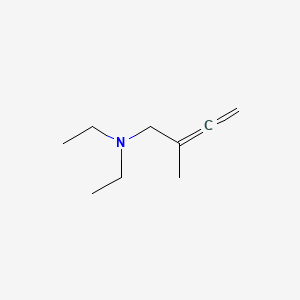
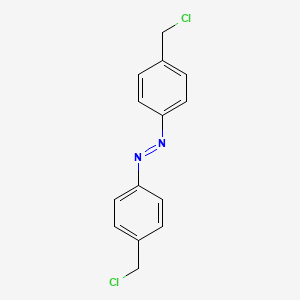
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
